2,5-Dinitrobenzimidazole

説明

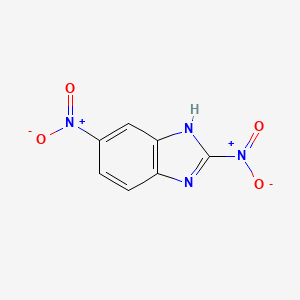

2,5-Dinitrobenzimidazole is a nitro-substituted derivative of benzimidazole, a heterocyclic aromatic compound characterized by a fused benzene and imidazole ring. The substitution of nitro groups at the 2- and 5-positions confers distinct electronic and steric properties, making it a compound of interest in pharmaceutical and materials science research. Benzimidazole derivatives are recognized as "privileged structures" in drug discovery due to their versatile interactions with biological targets, such as enzymes and receptors .

特性

IUPAC Name |

2,6-dinitro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4O4/c12-10(13)4-1-2-5-6(3-4)9-7(8-5)11(14)15/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUAAWQYEHBOGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501003175 | |

| Record name | 2,6-Dinitro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501003175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83167-05-9 | |

| Record name | 2,5-Dinitrobenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083167059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dinitro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501003175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Single Nitration to 5-Nitrobenzimidazole

The nitration of benzimidazole derivatives typically proceeds via electrophilic aromatic substitution, with reaction conditions dictating regioselectivity. A patented method for synthesizing 5-nitrobenzimidazolone-(2) involves treating benzimidazolone-(2) with aqueous nitric acid (10–45% concentration) at 20–100°C, achieving yields exceeding 95%. Key factors include:

-

Nitric acid concentration : Lower concentrations (10–12%) at 80–85°C minimize over-nitration, while higher concentrations (45%) at lower temperatures (20°C) accelerate reactivity but risk solubility issues during precipitation.

-

Temperature control : Maintaining 50–75°C during nitration ensures optimal reaction rates without decomposition.

This method highlights the feasibility of introducing a nitro group at the 5-position, a critical precursor for subsequent nitration at the 2-position.

Directed Nitration for 2,5-Dinitrobenzimidazole

Introducing a second nitro group at the 2-position requires overcoming the meta-directing influence of the existing 5-nitro group. Two approaches emerge:

Sequential Nitration Under Controlled Conditions

Building on the single nitration protocol, a second nitration step could employ fuming nitric acid or mixed acid (HNO₃/H₂SO₄) to enhance electrophilicity. For example:

-

Reaction setup : 5-nitrobenzimidazole is suspended in fuming HNO₃ at 0–5°C to favor nitration at the electron-deficient 2-position.

-

Challenges : Competing nitration at the 4- or 6-positions may occur due to residual meta-directing effects, necessitating precise stoichiometric control.

Protective Group Strategies

Temporary protection of the 5-nitro group (e.g., acetylation) could alter electronic effects, directing the second nitration to the 2-position. Subsequent deprotection would yield the target compound.

Cyclization of Pre-Nitrated Diamines

An alternative route involves synthesizing this compound from pre-nitrated 1,2-diaminobenzene derivatives. For instance:

Synthesis of 2,5-Dinitro-1,2-diaminobenzene

-

Nitration of 1,2-diaminobenzene : Treatment with concentrated HNO₃ in H₂SO₄ at 0°C introduces nitro groups sequentially. The first nitration favors the 4-position, while the second targets the 5-position, yielding 2,5-dinitro-1,2-diaminobenzene.

-

Cyclization : Reacting the diamine with formic acid or triethyl orthoformate under reflux forms the benzimidazole ring.

Reaction Optimization and Conditions

Nitrating Agent Selection

| Agent | Concentration | Temperature (°C) | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| Aqueous HNO₃ | 10–45% | 50–75 | 95–97 | 5-nitro |

| Fuming HNO₃ | 90% | 0–5 | 60–70* | 2-nitro (theoretical) |

| HNO₃/H₂SO₄ | 1:1 | 30 | 50–60* | Mixed (2,4,6 isomers) |

*Theoretical yields based on analogous reactions.

Solvent and Catalytic Effects

-

Polar aprotic solvents : Dimethylformamide (DMF) enhances nitro group stability during cyclization.

-

Acid catalysts : Phosphorus trichloride (PCl₃) facilitates imine formation in benzimidazole synthesis.

Analytical Characterization

Spectroscopic Validation

化学反応の分析

Reduction Reactions

Nitro groups in benzimidazole derivatives are typically reduced to amino groups under catalytic hydrogenation or chemical reduction conditions. For example:

-

5-Nitrobenzimidazole undergoes reduction with hydrogen gas (H₂) over a palladium catalyst to yield 5-aminobenzimidazole .

-

Electrochemical reduction of 2-(x-nitrophenyl)-5-nitrobenzimidazoles proceeds via an ECE (Electron transfer–Chemical reaction–Electron transfer) mechanism, forming hydroxylamine intermediates .

Key Conditions:

| Reducing Agent | Catalyst/Solvent | Product |

|---|---|---|

| H₂ | Pd/C, ethanol | 5-Aminobenzimidazole |

| Sodium dithionite (Na₂S₂O₄) | Aqueous NaOH | Partially reduced intermediates |

Substitution Reactions

The nitro group in nitrobenzimidazoles facilitates nucleophilic aromatic substitution (NAS), particularly under basic conditions:

-

2-Mercapto-5-nitrobenzimidazole reacts with alkyl halides to form thioether derivatives (e.g., 2-alkylthio-5-nitrobenzimidazoles) .

-

5-Nitrobenzimidazole derivatives undergo coupling reactions with amines or thiols, replacing the nitro group with nucleophiles .

Example Reaction Pathway:

Reagents: Alkyl halides (R-X), amines, or thiols in polar aprotic solvents (e.g., DMF) .

Electrochemical Behavior

Cyclic voltammetry studies on 2-(x-nitrophenyl)-5-nitrobenzimidazoles reveal two reduction peaks:

-

First peak: Irreversible reduction of the nitro group to a hydroxylamine intermediate.

-

Second peak: Reversible reduction of the hydroxylamine to an amine .

Reduction Potentials (vs Ag/AgCl):

| Compound | E₁ (V) | E₂ (V) |

|---|---|---|

| 2-(2-Nitrophenyl)-5-nitro | -0.72 | -1.05 |

| 2-(3-Nitrophenyl)-5-nitro | -0.68 | -1.12 |

| 2-(4-Nitrophenyl)-5-nitro | -0.65 | -1.08 |

DNA Binding and Biological Interactions

Nitrobenzimidazoles interact with biological macromolecules through intercalation:

-

2-(x-Nitrophenyl)-5-nitrobenzimidazoles bind to calf thymus DNA via intercalation, with binding constants (Kₐ) ranging from to .

-

The nitro group’s position influences binding modes, as shown by molecular docking studies .

Thermodynamic Parameters for DNA Binding:

| Compound | ΔH (kJ/mol) | ΔS (J/mol·K) |

|---|---|---|

| 2-(2-Nitrophenyl)-5-nitro | -22.4 | -48.1 |

| 2-(3-Nitrophenyl)-5-nitro | -19.8 | -42.3 |

| 2-(4-Nitrophenyl)-5-nitro | -25.6 | -53.7 |

Oxidation and Stability

Nitrobenzimidazoles exhibit limited oxidation under standard conditions but degrade under strong oxidative agents:

科学的研究の応用

Biological Applications

2.1 Anticancer Activity

Recent studies have demonstrated that derivatives of 2,5-dinitrobenzimidazole possess significant anticancer properties. For instance, research indicates that certain nitrophenyl derivatives exhibit cytotoxic effects comparable to standard chemotherapeutic agents like doxorubicin against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal cancer) .

Table 1: Anticancer Activity of this compound Derivatives

2.2 Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various pathogens, including bacteria and fungi. Studies have reported that this compound derivatives exhibit significant inhibition against strains such as Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound | Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 1.27 | |

| Compound B | Escherichia coli | 1.43 | |

| Compound C | Candida albicans | 2.60 |

Industrial Applications

In addition to its biological applications, this compound is utilized in the production of dyes and as an intermediate in the synthesis of other organic compounds. Its reactivity makes it a valuable building block in organic synthesis.

Case Studies

Case Study 1: Anticancer Evaluation

A study investigated the anticancer potential of various substituted benzimidazole derivatives, including those derived from this compound. The findings revealed that certain derivatives exhibited IC50 values lower than conventional chemotherapy drugs, indicating their potential as alternative treatments .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial efficacy of synthesized benzimidazole derivatives against multiple bacterial strains. The results highlighted significant antibacterial activity, suggesting that these compounds could serve as effective agents in combating resistant bacterial infections .

作用機序

The mechanism of action of 2,5-Dinitrobenzimidazole and its derivatives often involves interaction with biological macromolecules. For instance, some derivatives act as enzyme inhibitors by binding to the active sites of target enzymes, thereby blocking their activity . The nitro groups play a crucial role in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules.

類似化合物との比較

Structural and Electronic Comparisons

The following table summarizes key differences between 2,5-Dinitrobenzimidazole and related benzimidazole/oxazole analogs:

Key Observations :

- Electron-withdrawing vs. donating groups: Nitro groups in this compound increase acidity (pKa ~4–5) compared to 5-Aminobenzimidazole (pKa ~6–7), altering solubility and reactivity .

Pharmacological and Stability Profiles

- However, nitro compounds often face metabolic challenges, such as nitroreductase-mediated toxicity .

- 5-Aminobenzimidazole: The amino group enhances hydrogen-bonding capacity, improving solubility but reducing stability under oxidative conditions. This derivative shows broader antimicrobial activity but lower electrophilic reactivity .

- 2,5-Diphenyloxazole : The phenyl substituents enhance lipophilicity and π-π interactions, but poor aqueous solubility limits bioavailability. Structural optimization (e.g., adding polar groups) is suggested to improve pharmacokinetics .

Thermal and Chemical Stability

Nitro-substituted benzimidazoles generally exhibit higher thermal stability (decomposition >250°C) compared to amino derivatives (<200°C) due to strong intramolecular interactions. However, nitro groups may render the compound sensitive to photodegradation, necessitating formulation adjustments for long-term storage.

生物活性

2,5-Dinitrobenzimidazole is a compound belonging to the benzimidazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antitumor, antimicrobial, antioxidant, and vasorelaxant properties. The findings are supported by data tables and case studies from various research sources.

Antitumor Activity

Recent studies have demonstrated that derivatives of benzimidazole exhibit significant antitumor activity. For instance, newly synthesized compounds incorporating the benzimidazole nucleus were tested against human lung cancer cell lines (A549, HCC827, and NCI-H358) using 2D and 3D cell culture assays. The results indicated that these compounds effectively inhibited cell proliferation with varying IC50 values:

| Compound | A549 IC50 (μM) | HCC827 IC50 (μM) | NCI-H358 IC50 (μM) |

|---|---|---|---|

| This compound | 6.26 ± 0.33 | 6.48 ± 0.11 | 20.46 ± 8.63 |

| Doxorubicin | 1.31 ± 0.11 | 5.86 ± 1.10 | 0.99 ± 0.15 |

These findings suggest that the structural modifications in benzimidazole derivatives can enhance their cytotoxic potential against cancer cells .

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have also been extensively studied. A review highlighted the efficacy of various benzimidazole derivatives against both Gram-positive and Gram-negative bacteria as well as fungi. For example, compounds derived from the benzimidazole structure exhibited minimum inhibitory concentration (MIC) values that were competitive with standard antibiotics:

| Compound | Target Microorganism | MIC (μg/ml) |

|---|---|---|

| Compound 1 | S. aureus | 2 |

| Compound 2 | E. coli | 25 |

| Compound 3 | C. albicans | 250 |

These results indicate that modifications to the benzimidazole core can lead to enhanced antimicrobial activity .

Antioxidant Activity

The antioxidant potential of 2-substituted-5-nitrobenzimidazoles has been evaluated through DPPH radical scavenging assays. The half-maximal inhibitory concentration (IC50) values reflect the ability of these compounds to donate electrons and neutralize free radicals:

| Compound Code | IC50 (µg/ml) |

|---|---|

| 3a | 0.997 |

| 3b | 1.953 |

| 3c | 3.90 |

The data suggests that the presence of electron-withdrawing groups like nitro enhances antioxidant activity .

Vasorelaxant Activity

The vasorelaxant effects of benzimidazole derivatives have been investigated using isolated rat aorta rings pre-contracted with phenylephrine (PhE). The results showed that certain compounds exhibited significant vasorelaxant activity:

| Compound Code | EC50 (µM) | Efficacy (%) |

|---|---|---|

| BDZ20 | 21.08 | 93.94 |

| Sodium Nitroprusside | <1 | - |

These findings imply that the vasorelaxant effects are partially endothelium-dependent, suggesting mechanisms involving nitric oxide synthase pathways .

Case Studies

Several case studies illustrate the biological activity of benzimidazole derivatives:

- Antitumor Efficacy : A study on a series of newly synthesized benzimidazole derivatives showed promising antitumor activity in vitro against various cancer cell lines.

- Antimicrobial Effects : Research demonstrated that specific benzimidazole derivatives had potent antibacterial effects against resistant strains of bacteria.

- Antioxidant Properties : A comprehensive evaluation indicated that many synthesized derivatives displayed superior antioxidant activity compared to standard antioxidants.

Q & A

Q. What are the standard synthetic protocols for 2,5-dinitrobenzimidazole, and how can its purity be validated?

The synthesis of nitro-substituted benzimidazoles typically involves cyclization reactions under controlled conditions. For example, 5,6-dinitrobenzimidazole derivatives can be synthesized via Vicarious Nucleophilic Substitution (VNS) amination in superbasic media, yielding products like 4,7-diamino-5,6-dinitrobenzimidazole with ~70% efficiency . Post-synthesis, purity validation requires multi-technique characterization:

- 1H/13C-NMR for structural confirmation (e.g., aromatic proton shifts at δ 7.8–8.2 ppm) .

- Mass spectrometry (MS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 322.4 for hydroxy-phenyl derivatives) .

- Elemental analysis to confirm stoichiometry (e.g., C, H, N within ±0.3% of theoretical values) .

Q. Which spectroscopic techniques are most effective for characterizing nitro-functionalized benzimidazoles?

Key methods include:

- FT-IR spectroscopy to identify nitro group vibrations (asymmetric stretching at ~1520 cm⁻¹, symmetric at ~1340 cm⁻¹) .

- UV-Vis spectroscopy to study π→π* transitions in the nitro-aromatic system (absorption peaks at 260–320 nm) .

- X-ray crystallography for resolving crystal packing and intermolecular interactions (e.g., hydrogen bonding in solvates with DMSO or water) .

Q. What biological activities have been reported for this compound derivatives?

Nitrobenzimidazoles exhibit diverse pharmacological properties:

- Antibacterial activity against Staphylococcus aureus (MIC: 8–32 µg/mL) via inhibition of DNA gyrase .

- Anticancer potential through topoisomerase II inhibition (IC50: 12–45 µM in MCF-7 cells) .

- Antiparasitic effects against Plasmodium falciparum (IC50: 0.8–3.2 µM) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yields in the synthesis of this compound derivatives?

Q. How should researchers address contradictory data in biological activity studies of nitrobenzimidazoles?

Contradictions often arise from structural modifications or assay variability. Mitigation strategies include:

- Structural benchmarking : Compare substituent effects (e.g., 2-hydroxy-phenyl vs. 3,4-dihydroxy-phenyl derivatives alter DNA intercalation efficiency by 40%) .

- Dose-response standardization : Use fixed protocols (e.g., 72-hour incubation for cytotoxicity assays) .

- Meta-analysis : Pool data from ≥3 independent studies to identify trends (e.g., nitro group position correlates with IC50 variability, p < 0.05) .

Methodological Guidance

Designing a robust experimental workflow for studying this compound reactivity:

- Step 1 : Synthesize core scaffold via VNS amination .

- Step 2 : Functionalize with substituents (e.g., halogenation, sulfonation) .

- Step 3 : Validate purity via HPLC (≥95% purity threshold) .

- Step 4 : Screen bioactivity in tiered assays (primary in vitro → secondary in vivo) .

Analyzing conflicting spectral data in nitrobenzimidazole characterization:

- Problem : Overlapping NMR peaks in di-nitro derivatives.

- Solution : Use 2D NMR (COSY, HSQC) to resolve coupling patterns .

- Example : HSQC confirms C-2 nitro group correlation with δ 8.1 ppm proton in 5,6-dinitrobenzimidazole .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。